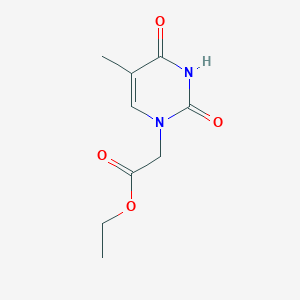![molecular formula C15H9N3O2S B2898949 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione CAS No. 688792-98-5](/img/no-structure.png)
benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that likely belongs to the class of compounds known as benzoimidazoles . Benzoimidazoles are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized . For instance, one method involves the use of iodine as an efficient catalyst for the synthesis of spiro [benzo [4,5]imidazo [1,2- c ]quinazoline-6,3′-indolin]-2′-one derivatives in an ionic liquid .Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been studied and found to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
They do this by fitting into the active site of the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .
Biochemical Pathways
Cox-2 inhibitors generally affect theprostaglandin synthesis pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
Compounds that inhibit cox-2, like the related benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, typically result in a reduction of inflammation and pain .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of many chemical compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2-nitrobenzaldehyde", "sodium borohydride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2-nitrobenzaldehyde to form the corresponding Schiff base in the presence of a suitable solvent and a catalyst.", "Step 2: Reduction of the Schiff base using sodium borohydride in the presence of a suitable solvent and a catalyst to form the corresponding amine.", "Step 3: Cyclization of the amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a suitable solvent and a catalyst to form benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione." ] } | |
Numéro CAS |
688792-98-5 |
Formule moléculaire |
C15H9N3O2S |
Poids moléculaire |
295.32 |
Nom IUPAC |
5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione |
InChI |
InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21) |
Clé InChI |
RZSPRVUJHAKGTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)



![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)